Cas no 2892260-32-9 (7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4triazolo4,3-apyrazine)

7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4triazolo4,3-apyrazine 化学的及び物理的性質
名前と識別子
-
- 1,2,4-Triazolo[4,3-a]pyrazine, 5,6,7,8-tetrahydro-7-nitroso-3-(trifluoromethyl)-
- Sitagliptin Impurity 174
- N-Nitroso Sitagliptin Impurity 64
- 7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo-[4,3-a]pyrazine
- Nitroso-sitagliptin STG-19
- SY349163
- 7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
- A1-88872
- 1481965-39-2
- EN300-27716419
- B6NDS4F765
- Nitroso-STG-19
- 2892260-32-9
- NTTP
- 1ST179883
- Sitagliptin Impurity 100; 7-nitroso-3-(trifluoromethyl)-5,6,7,8- VE009183 N/A 100,00 720,00 tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
- 7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
- 7-nitroso-3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine
- 5,6,7,8-Tetrahydro-7-nitroso-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
- 7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4triazolo4,3-apyrazine
-
- インチ: 1S/C6H6F3N5O/c7-6(8,9)5-11-10-4-3-13(12-15)1-2-14(4)5/h1-3H2
- InChIKey: HPLUAAVIJHAQQZ-UHFFFAOYSA-N
- ほほえんだ: C12=NN=C(C(F)(F)F)N1CCN(N=O)C2
計算された属性
- せいみつぶんしりょう: 221.05244432g/mol
- どういたいしつりょう: 221.05244432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 63.4Ų
7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4triazolo4,3-apyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N791810-10mg |
7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
2892260-32-9 | 10mg |
$ 138.00 | 2023-09-06 | ||
TRC | N791810-100mg |
7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
2892260-32-9 | 100mg |
$ 1093.00 | 2023-09-06 | ||
TRC | N791810-50mg |
7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
2892260-32-9 | 50mg |
$ 642.00 | 2023-09-06 |
7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4triazolo4,3-apyrazine 関連文献
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4triazolo4,3-apyrazineに関する追加情報
Professional Introduction to 7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4triazolo4,3-apyrazine (CAS No. 2892260-32-9)
7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4triazolo4,3-apyrazine, identified by its Chemical Abstracts Service number (CAS No. 2892260-32-9), is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound features a complex structural framework that includes a nitroso group and multiple fused rings, making it a versatile scaffold for drug discovery and development.
The molecular structure of 7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4triazolo4,3-apyrazine incorporates a trifluoromethyl substituent at the 3-position of the triazolopyrazine core. This particular substitution pattern is known to enhance the metabolic stability and binding affinity of small molecules towards biological targets. The presence of the nitroso group further contributes to its reactivity and potential utility in synthetic chemistry and as an intermediate in the synthesis of more complex pharmacophores.
In recent years, there has been growing interest in exploring the pharmacological properties of triazolopyrazine derivatives due to their demonstrated efficacy in various therapeutic areas. Studies have shown that compounds within this chemical class exhibit promising activities against a range of diseases, including cancer and inflammatory disorders. The unique structural features of 7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4triazolo4,3-apyrazine make it a valuable candidate for further investigation.
One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in the pathogenesis of cancers and other diseases. By targeting specific kinases, 7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4triazolo4,3-apyrazine may interfere with aberrant signaling cascades that drive disease progression. Preliminary in vitro studies have suggested that this compound exhibits inhibitory activity against certain kinases with high selectivity.
The trifluoromethyl group in the molecule is particularly noteworthy for its ability to modulate pharmacokinetic properties such as lipophilicity and metabolic stability. This feature can be exploited to enhance the bioavailability and duration of action of potential drug candidates derived from this scaffold. Additionally, the nitroso group provides a site for further chemical modification, allowing for the synthesis of analogs with tailored biological activities.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of small molecules with biological targets with greater accuracy. Molecular docking studies using 7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4triazolo4,3-apyrazine have revealed potential binding sites on kinases that could be exploited for drug design. These insights are crucial for optimizing lead compounds and improving their therapeutic efficacy.
The synthesis of 7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4triazolo4,3-apyrazine presents both challenges and opportunities for synthetic chemists. The construction of the triazolopyrazine core requires careful consideration of reaction conditions and intermediates to ensure high yield and purity. However, recent developments in transition metal-catalyzed reactions have provided new methodologies for constructing complex heterocycles more efficiently.
In conclusion,7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-l,2,4-triazolo4,3-apyrazine (CAS No. 2892260-32-9) represents a promising candidate for further exploration in drug discovery and development。 Its unique structural features, combined with its potential biological activities, make it an attractive scaffold for designing novel therapeutics。 As research in this field continues to advance,we can expect to see more innovative applications of this compound in addressing unmet medical needs。
2892260-32-9 (7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4triazolo4,3-apyrazine) 関連製品
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